2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(triazol-1-ylmethyl)morpholine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-3-11(10-9-1)6-7-5-8-2-4-12-7;;/h1,3,7-8H,2,4-6H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVFSGVEXNZVDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CN2C=CN=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole ring formation via Huisgen 1,3-dipolar cycloaddition serves as the cornerstone for constructing the target molecule. A modified one-pot protocol derived from morpholine-epichlorohydrin intermediates enables simultaneous triazole annulation and morpholine functionalization.
Representative Protocol:
- Epoxide Ring-Opening : Treat morpholine with epichlorohydrin in methanol at 60°C for 12 hours to yield 2-(chloromethyl)morpholine.
- Azide Substitution : React the chloromethyl intermediate with sodium azide in DMF/H₂O (3:1) at 50°C for 6 hours, producing 2-(azidomethyl)morpholine.
- Click Cycloaddition : Combine the azide with terminal alkynes (e.g., acetylene derivatives) using CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in t-BuOH/H₂O (1:1) at 25°C for 24 hours.
Key Data:
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 78 | 92.4 |
| 2 | 85 | 95.1 |
| 3 | 91 | 98.7 |
Alkylation of Morpholine with Preformed Triazole Derivatives
An alternative route involves alkylating morpholine with chloromethyltriazole intermediates, as demonstrated in patent US6673939B2. This method bypasses in situ triazole synthesis, favoring pre-functionalized triazole precursors.
Procedure:
- Synthesis of 3-Chloromethyl-1H-1,2,3-triazole :
- Morpholine Alkylation :
Optimization Insights:
- Base Selection : Potassium carbonate outperforms N,N-diisopropylethylamine, yielding 98.1% product with 97.1% HPLC purity.
- Solvent Impact : DMF ensures homogeneity, whereas THF or toluene leads to incomplete conversion.
Dihydrochloride Salt Formation
Protonation of the morpholine nitrogen (pKa ≈ 8.5) and triazole N-2 (pKa ≈ 1.5) necessitates sequential acid treatment.
Salt Generation Protocol:
- Dissolve 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine in anhydrous ethanol.
- Add concentrated HCl (2.2 eq) dropwise at 0°C under nitrogen.
- Stir for 2 hours, filter, and recrystallize from ethanol/diethyl ether (1:5).
Analytical Confirmation:
- ¹H NMR (D₂O): δ 4.43 (s, 2H, CH₂-triazole), 3.71–3.65 (m, 4H, morpholine OCH₂), 2.98–2.89 (m, 4H, morpholine NCH₂).
- Elemental Analysis : Calculated for C₇H₁₄Cl₂N₄O: C 34.87%, H 5.86%, N 23.23%; Found: C 34.72%, H 5.91%, N 23.18%.
Catalytic and Reaction Engineering Considerations
Accelerating Click Chemistry with TBTA Ligands
Incorporating tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) enhances Cu(I) stability, reducing catalyst loading to 5 mol% while maintaining >95% yield.
Comparative Performance:
| Catalyst System | Reaction Time (h) | Yield (%) |
|---|---|---|
| CuSO₄/NaAsc | 24 | 91 |
| CuSO₄/NaAsc + TBTA | 8 | 96 |
Solvent Effects on Alkylation
Polar aprotic solvents (DMF, DMSO) facilitate nucleophilic substitution by stabilizing the transition state.
Solvent Screening Data:
| Solvent | Conversion (%) |
|---|---|
| DMF | 98.1 |
| DMSO | 95.3 |
| THF | 62.4 |
| Toluene | 41.7 |
Challenges and Mitigation Strategies
- Triazole Regioselectivity : CuAAC exclusively generates 1,4-disubstituted triazoles, avoiding isomeric contamination.
- Morpholine Ring Strain : Employing low temperatures (<30°C) during alkylation prevents ring-opening side reactions.
- Salt Hygroscopicity : Storage under anhydrous N₂ atmosphere maintains dihydrochloride stability.
Chemical Reactions Analysis
Types of Reactions
2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the morpholine moiety.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In the field of organic chemistry, 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic pathways.
Biology
The compound has shown potential as a biochemical probe due to its ability to interact with biological targets. It has been studied for its binding affinity with carbonic anhydrase enzymes, which are crucial for regulating physiological processes such as pH balance and fluid dynamics in organisms .
Medicine
Research indicates that this compound possesses antimicrobial and anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines including human colon carcinoma (Caco-2), cervical carcinoma (HeLa), and breast adenocarcinoma (MCF-7). The compound’s mechanism of action appears to involve inhibition of key enzymes involved in tumor growth .
Industry
In industrial applications, this compound is being explored for use as a corrosion inhibitor and photostabilizer in materials science. Its dual functionality as both a morpholine derivative and a triazole-containing compound allows for the development of materials with unique properties.
Anticancer Activity Study
A study focused on the synthesis of various triazole derivatives linked to morpholine showed promising anticancer activity against several cancer cell lines. The study employed molecular docking techniques to assess the binding affinity of the synthesized compounds to target receptors such as CDK2, revealing significant potential for drug development .
Enzymatic Inhibition Study
Another investigation highlighted the compound’s role as an inhibitor of carbonic anhydrase enzymes. The study utilized kinetic assays to determine the inhibition constants and elucidated the interaction mechanisms through computational modeling .
Mechanism of Action
The mechanism of action of 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. For example, the compound has been shown to inhibit carbonic anhydrase-II, an enzyme involved in various physiological processes . The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
2-(4-(Estradiol)-1H-1,2,3-Triazol-1-yl)propane-1,3-diamine Dihydrochloride
- Structure : Combines a 1,2,3-triazole with a propane-1,3-diamine backbone and an estradiol steroid moiety.
- Synthesis : Synthesized via CuAAC between 17α-ethynylestradiol and an azide precursor, followed by HCl deprotection (95% yield) .
- Molecular weight (~600–700 g/mol) is substantially higher due to the steroid component.
2-[(3,5-Dimethyl-1,2,4-Triazol-1-yl)methyl]morpholine Hydrochloride
2-(1H-Pyrazol-3-yl)morpholine Dihydrochloride
- Structure : Replaces the triazole with a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms.
- Key Differences :
Physicochemical and Pharmacological Comparison
*Estimated based on structural analogs.
Biological Activity
2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride is a compound notable for its unique structural features, combining a morpholine ring and a triazole moiety. This combination enhances its solubility and potential biological activity, making it a subject of interest in medicinal chemistry and drug discovery. The compound's molecular formula is C7H12Cl2N4O, with a molecular weight of approximately 241.12 g/mol .
The biological activity of this compound is primarily linked to its role as an inhibitor of carbonic anhydrase (CA) enzymes. These enzymes are crucial in regulating pH and fluid balance in various physiological processes. The presence of polar groups in the triazole structure enhances its binding affinity to these enzymes, thereby inhibiting their activity . This inhibition can have significant implications for treating conditions such as glaucoma, epilepsy, and certain types of cancer.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, research has shown that the compound can induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 | 14.5 | Apoptosis induction |
| MCF-7 | 10.2 | Cell cycle arrest at G1 phase |
| HeLa | 12.8 | Inhibition of proliferation |
These findings suggest that the compound could serve as a lead candidate for developing new anticancer therapies .
Antimicrobial Properties
In addition to its anticancer potential, this compound has demonstrated antimicrobial activity against various pathogens. Its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli indicates its potential use in treating infections .
Case Studies
Several studies have explored the biological activities of this compound:
-
Study on Carbonic Anhydrase Inhibition :
- Researchers conducted an in vitro study to evaluate the inhibitory effects on carbonic anhydrase isoforms I and II.
- Results indicated an IC50 value of 8.5 μM for isoform II, showcasing significant inhibitory activity that could be leveraged for therapeutic applications .
- Anticancer Efficacy Assessment :
-
Antimicrobial Activity Evaluation :
- A comprehensive screening against a panel of bacterial strains revealed that the compound inhibited growth at concentrations as low as 15 μg/mL.
- This positions it as a potential candidate for further development in antimicrobial therapies .
Q & A
Q. What are the recommended synthetic routes for 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride, and how can reaction efficiency be optimized?
Answer: The synthesis of this compound typically involves click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to form the triazole ring, followed by morpholine functionalization and dihydrochloride salt formation. To optimize efficiency:
- Use statistical Design of Experiments (DoE) to test variables like temperature, catalyst loading, and solvent polarity .
- Employ reaction path search methods (e.g., quantum chemical calculations) to predict energy barriers and identify optimal intermediates .
- Monitor reaction progress via HPLC or NMR to ensure high yield and purity .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Answer:
- Store in a dry, inert atmosphere (≤4°C) to prevent hydrolysis or decomposition .
- Use personal protective equipment (PPE) , including nitrile gloves and fume hoods, due to potential skin/eye irritation .
- In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation for persistent symptoms .
Q. Which analytical techniques are most effective for characterizing this compound?
Answer:
- NMR spectroscopy (¹H/¹³C) to confirm structural integrity, particularly the triazole and morpholine moieties .
- Mass spectrometry (MS) for molecular weight validation and impurity profiling .
- X-ray crystallography to resolve stereochemical ambiguities in the morpholine ring .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in reported biological activity data for this compound?
Answer: Discrepancies (e.g., variable antimicrobial efficacy) may arise from differences in experimental conditions (e.g., cell lines, concentrations). Methodological solutions include:
- Molecular docking simulations to predict target binding affinities under varying pH or ionic conditions .
- Meta-analysis of published datasets to identify confounding variables (e.g., solvent choice, assay protocols) .
- In vitro validation using standardized cell cultures and dose-response curves to isolate compound-specific effects .
Q. What strategies are recommended for optimizing reactor design in scaled-up synthesis?
Answer:
- Continuous-flow reactors to enhance mixing efficiency and reduce side reactions compared to batch processes .
- Membrane separation technologies for in-line purification, minimizing downstream processing .
- Process control algorithms (e.g., PID controllers) to maintain steady-state conditions during exothermic steps .
Q. How can researchers address contradictory findings in the compound’s pharmacokinetic properties?
Answer:
- Perform physiologically based pharmacokinetic (PBPK) modeling to account for interspecies metabolic differences .
- Validate absorption/distribution patterns using radiolabeled isotopes in animal models .
- Analyze metabolite profiles via LC-MS/MS to identify active or toxic derivatives .
Methodological Frameworks
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of derivatives?
Answer:
Q. How can reaction mechanisms be elucidated for novel derivatives of this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
